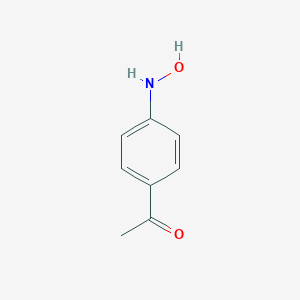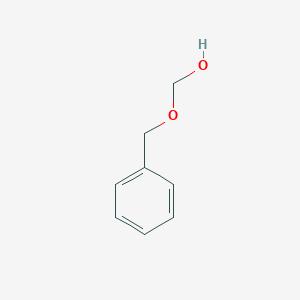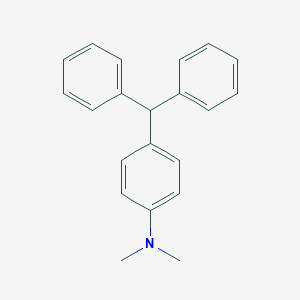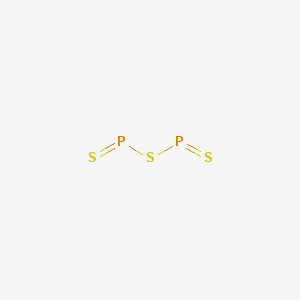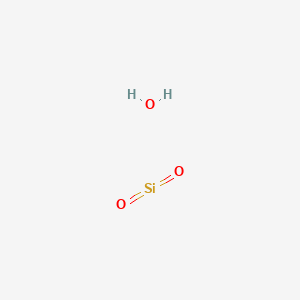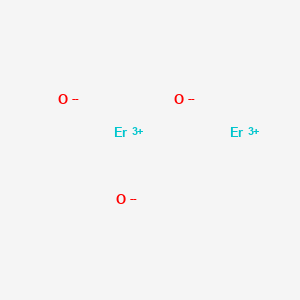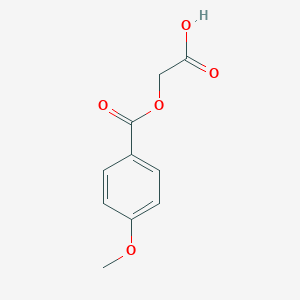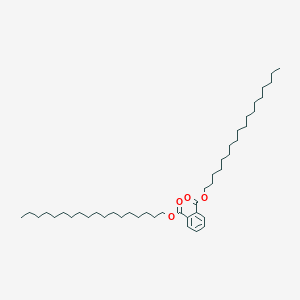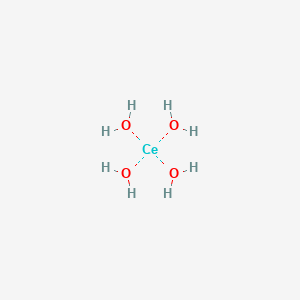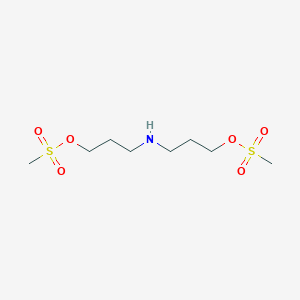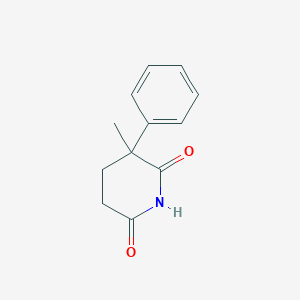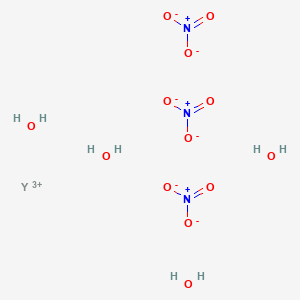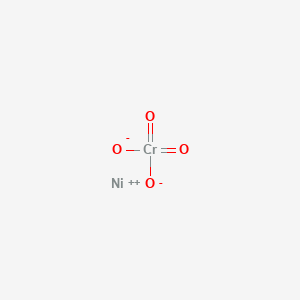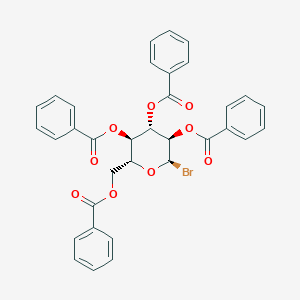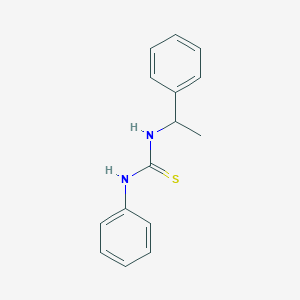
1-Phenyl-3-(1-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(1-phenylethyl)thiourea, also known as Phenethylthiourea (PET), is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiourea derivative, and it has been found to have a variety of interesting properties that make it useful in a range of applications.
作用機序
The mechanism of action of PET is related to its ability to inhibit dopamine beta-hydroxylase. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition. PET has also been found to have some affinity for the alpha-adrenergic receptor, which may contribute to its effects on behavior.
生化学的および生理学的効果
PET has been found to have a range of biochemical and physiological effects, including an increase in dopamine levels in the brain and an increase in heart rate and blood pressure. PET has also been found to have some effects on behavior, including increased locomotor activity and decreased anxiety-like behavior.
実験室実験の利点と制限
The advantages of using PET in lab experiments include its potency as a dopamine beta-hydroxylase inhibitor and its ability to increase dopamine levels in the brain. PET is also relatively easy to synthesize and has a relatively low toxicity. The limitations of using PET in lab experiments include its potential for off-target effects, as well as its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on PET, including investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for psychiatric disorders, and developing new methods for synthesizing and modifying PET. Additionally, PET may have potential applications in the development of new drugs for the treatment of addiction and other disorders related to dopamine dysfunction.
合成法
The synthesis of PET can be achieved through several methods, including the reaction of phenethylamine and thiourea in the presence of a catalyst or through the reaction of phenyl isothiocyanate and phenethylamine. The resulting compound is a white crystalline powder that is soluble in organic solvents and has a melting point of around 160-165°C.
科学的研究の応用
PET has been studied for its potential use in a range of scientific research applications, including as a tool for investigating the role of dopamine in the brain. PET has been found to be a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels in the brain, which can be useful for studying the effects of dopamine on behavior and cognition.
特性
CAS番号 |
15093-41-1 |
|---|---|
製品名 |
1-Phenyl-3-(1-phenylethyl)thiourea |
分子式 |
C15H16N2S |
分子量 |
256.4 g/mol |
IUPAC名 |
1-phenyl-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C15H16N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18) |
InChIキー |
KPHXIOWPVPBEKR-UHFFFAOYSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)N=C(NC2=CC=CC=C2)S |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
その他のCAS番号 |
15093-41-1 |
同義語 |
N-phenyl-N'-(1-phenylethyl)thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



